Mass Shift Resolution Over Unlabeled Analyte
3-Methylglutaric acid-d4 (MW 150.17 g/mol) provides a +4.03 Da mass shift relative to unlabeled 3-methylglutaric acid (MW 146.14 g/mol), exceeding the commonly recommended minimum of +3 Da for reliable MS resolution from the endogenous analyte cluster . This mass difference ensures that the isotopic envelope of the internal standard does not overlap with the M+0 peak of the analyte, eliminating signal cross-contamination that occurs with d3-labeled standards in certain compound classes . The four-deuterium incorporation at non-exchangeable positions (2,2,4,4-tetradeutero) further ensures that the mass shift is stable under typical sample preparation conditions including aqueous acidic or basic extraction, unlike labels on labile positions that may undergo H/D back-exchange .
| Evidence Dimension | Molecular weight and mass shift for MS detection |
|---|---|
| Target Compound Data | 3-Methylglutaric acid-d4: MW 150.17 g/mol; +4.03 Da vs. unlabeled; 4 deuterium atoms at stable 2,2,4,4-positions |
| Comparator Or Baseline | 3-Methylglutaric acid (unlabeled): MW 146.14 g/mol; 0 Da mass shift; endogenous analyte; Meglutol-d3 (comparator deuterated analog): MW 165.18 g/mol; +3 Da shift but different chemical structure with an additional hydroxyl group |
| Quantified Difference | +4.03 Da mass shift; 4 non-exchangeable deuterium labels vs. 0 for unlabeled; structurally identical to analyte (unlike meglutol-d3 which has an extra -OH group) |
| Conditions | Mass spectrometry (GC-MS, LC-MS/MS); stable isotope dilution quantification in biological matrices |
Why This Matters
A +4.03 Da shift on a chemically identical scaffold provides unambiguous signal separation from the endogenous analyte and avoids differential extraction or ionization artifacts that occur with structurally dissimilar internal standards, directly enabling regulatory-compliant bioanalytical method validation.
